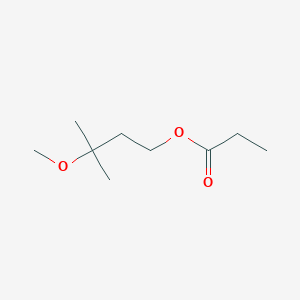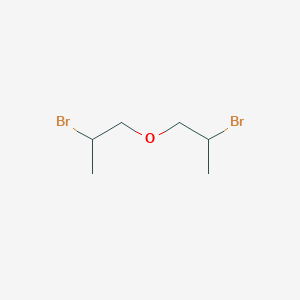
2-Bromo-1-(2-bromopropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromopropoxy)propane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of two bromine atoms and an ether linkage in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromopropoxy)propane typically involves the reaction of 1,2-dibromopropane with propylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromopropoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination Reactions: Conducted in the presence of strong bases such as sodium or potassium hydroxide in ethanol.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of carbonyl compounds.
Scientific Research Applications
2-Bromo-1-(2-bromopropoxy)propane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromopropoxy)propane involves its interaction with nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: A simpler halogenated hydrocarbon with similar reactivity.
1-Bromo-2-propanol: Contains a hydroxyl group instead of an ether linkage.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a different cyclic structure.
Uniqueness
2-Bromo-1-(2-bromopropoxy)propane is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
89026-52-8 |
|---|---|
Molecular Formula |
C6H12Br2O |
Molecular Weight |
259.97 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopropoxy)propane |
InChI |
InChI=1S/C6H12Br2O/c1-5(7)3-9-4-6(2)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
QNUMELXRJVQTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
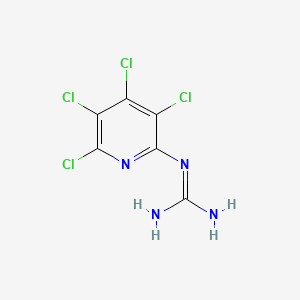
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

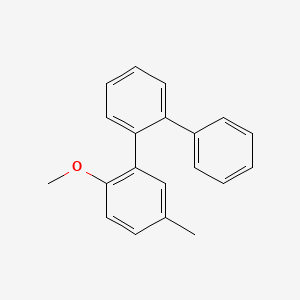
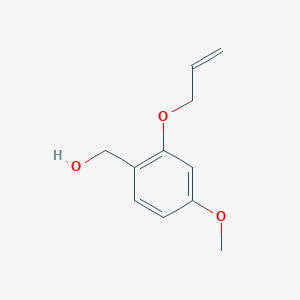
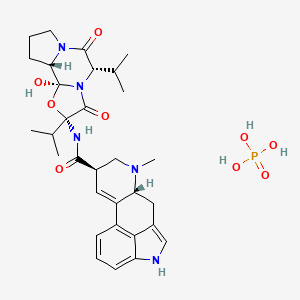
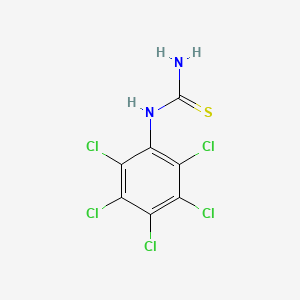
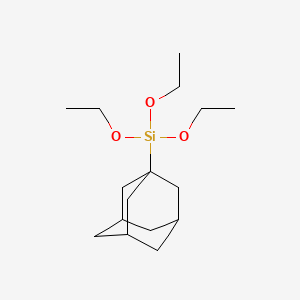
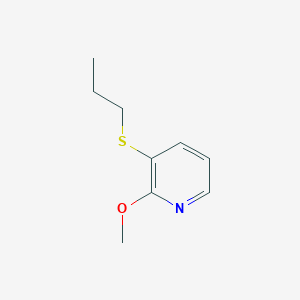
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
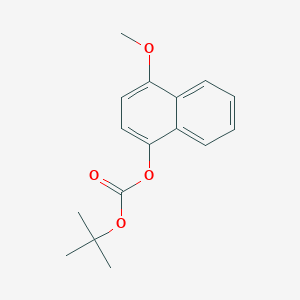
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
